molecular formula C26H36Br2S2 B3232738 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole CAS No. 1345699-89-9

2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole

Cat. No.: B3232738
CAS No.: 1345699-89-9
M. Wt: 572.5 g/mol
InChI Key: KAICRKUEYFXZSF-UHFFFAOYSA-N
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Description

2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole is a brominated thienobenzothiophene derivative with a molecular formula of C₃₄H₅₂Br₂O₂S₂ and a molecular weight of 716.716 g/mol . Its structure features a fused thieno[2,3-f][1]benzothiophene core substituted with two bromine atoms at the 2,6-positions and two 2-ethylhexyloxy groups at the 4,8-positions. The 2-ethylhexyl side chains enhance solubility in organic solvents, facilitating its use in solution-processed optoelectronic devices . This compound is synthesized via nucleophilic substitution or cross-coupling reactions, as evidenced by its inclusion in conjugated polymer synthesis for organic solar cells (OSCs) .

Properties

IUPAC Name

2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36Br2S2/c1-5-9-11-17(7-3)13-19-21-15-23(27)30-26(21)20(14-18(8-4)12-10-6-2)22-16-24(28)29-25(19)22/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICRKUEYFXZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)CC(CC)CCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fThe reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale organic synthesis techniques. The process includes the use of specialized reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atoms at positions 2 and 6 serve as reactive sites for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of conjugated polymers and small molecules for optoelectronic applications.

Stille Coupling

Stille coupling with stannylated co-monomers is a key method for synthesizing donor-acceptor copolymers. For example:

Reagents/ConditionsProductYieldApplicationSource
Pd(dtbpf)Cl₂, THF, 80°C, 24hPoly(thieno-benzodithiophene) derivatives49–71%Organic photovoltaics (OPVs)

In one protocol, 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole reacted with distannylated benzodithiophene (BDT-T) under Stille conditions to yield polymers with narrow bandgaps (~1.6 eV) for solar cells .

Suzuki-Miyaura Coupling

Suzuki reactions with boronic acid derivatives are employed to introduce aryl/heteroaryl groups:

Reagents/ConditionsProductYieldKey PropertiesSource
Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 110°CSymmetric small-molecule semiconductors65–82%High hole mobility (0.1–0.3 cm²/V·s)

This reaction is critical for tuning the compound’s optoelectronic properties. Fluorinated derivatives synthesized via Suzuki coupling exhibit enhanced open-circuit voltages in OPVs .

Bromination and Functionalization

The compound itself is synthesized via bromination of its non-brominated precursor:

Bromination Protocol

Reagents/ConditionsPrecursorYieldNotesSource
Br₂, DCM, RT, 12h4,8-Bis(2-ethylhexyl)thieno[2,3-f]benzothiole37.5%Requires NaHSO₃ quenching

The reaction proceeds via electrophilic aromatic substitution, with bromine selectively attacking the electron-rich 2 and 6 positions .

Polymerization and Device Integration

The compound is a monomer in high-performance polymers for OPVs and OFETs:

Polymerization with Diketopyrrolopyrrole (DPP)

Monomer PairingPolymer PropertiesPCE (%)Source
DPP-Thieno[3,2-b]thiopheneBroad absorption (300–900 nm), low HOMO9.2

Such polymers achieve power conversion efficiencies (PCE) >9% due to optimized phase separation and charge transport .

Mechanistic Insights

  • Electron Transfer : In OPVs, the compound acts as an electron donor, transferring excitons to fullerene acceptors (e.g., PC₇₁BM).

  • Solubility : The 2-ethylhexyl side chains enhance solubility in chlorinated solvents (e.g., chloroform, o-DCB), critical for solution processing .

Stability and Degradation

  • Thermal Stability : Decomposition onset at ~300°C (TGA data) .

  • Photostability : Degrades under prolonged UV exposure via C-Br bond cleavage, necessitating encapsulation in devices.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole involves its interaction with molecular targets through π-π stacking and electron delocalization. These interactions facilitate charge transport and enhance the electronic properties of materials in which it is incorporated .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole is compared to structurally analogous compounds in terms of molecular design, electronic properties, and device performance.

Table 1: Structural and Electronic Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole Thieno[2,3-f][1]benzothiophene 2,6-Br; 4,8-(2-ethylhexyloxy) 716.716 OSC donor materials
PBDB-TF (Poly[[4,8-bis[...]benzo[1,2-b:4,5-b']dithiophene]]) Benzodithiophene (BDT) Fluorinated thienyl groups ~800 (polymer) High-efficiency OSCs
BT-IC (Non-fullerene acceptor) Thieno[3',2':4,5]cyclopenta[...] 2-Ethylhexyloxy; fluorinated end groups 1684.386 (monomer) Non-fullerene OSCs
4-Phenyl-5-aryloxy-1,2,3-thiadiazoles 1,2,3-Thiadiazole Aryloxy/arylthio substituents ~250–350 Pharmaceutical intermediates

Key Findings:

Core Structure and Electronic Tuning: The thieno[2,3-f][1]benzothiophene core in the target compound provides a rigid, planar structure conducive to π-π stacking, enhancing charge transport in OSCs . In contrast, PBDB-TF uses a benzodithiophene (BDT) core with fluorinated thienyl substituents, lowering the HOMO energy level for higher open-circuit voltage (Voc) in devices . BT-IC, a non-fullerene acceptor, employs a more complex fused-ring system with fluorinated end groups to optimize absorption and electron mobility, achieving power conversion efficiencies (PCEs) >12% .

Substituent Effects :

  • The 2-ethylhexyloxy groups in the target compound improve solubility and film-forming properties, critical for solution processing . Similarly, PBDB-TF’s fluorinated thienyl groups enhance intermolecular interactions and reduce recombination losses .
  • Bromine atoms at the 2,6-positions in the target compound enable further functionalization (e.g., Suzuki coupling) for polymer synthesis, whereas PBDB-TF’s fluorine atoms primarily modulate electronic properties .

BT-IC-based devices outperform both due to tailored energy-level alignment and near-infrared absorption, though they require more complex synthesis .

Challenges and Opportunities

  • Limitations : The compound’s relatively high molecular weight (~716 g/mol) may limit batch reproducibility. Its broader bandgap compared to PBDB-TF also restricts photon harvesting in the visible range .
  • Opportunities: Introducing electron-withdrawing groups (e.g., cyano or ester) or blending with narrow-bandgap acceptors (e.g., BT-IC derivatives) could enhance device performance .

Biological Activity

2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole is a complex organic compound characterized by its unique structural properties and significant applications in organic electronics and materials science. Its molecular formula is C24H36Br2S2Si. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole is primarily attributed to its ability to interact with various molecular targets through π-π stacking and electron delocalization . These interactions enhance charge transport properties in organic materials, making it a valuable component in electronic applications such as organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs) .

Biological Applications

While extensive research focuses on its electronic properties, emerging studies indicate potential biological applications:

  • Antioxidant Activity : Compounds with similar thiophene structures have shown antioxidant properties that protect cells from oxidative stress .
  • Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light activation suggests potential use in photodynamic therapy for cancer treatment .

Research Findings

Several studies have investigated the biological implications of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole:

  • Cell Viability Studies : Research indicates that derivatives of this compound can influence cell viability in various cancer cell lines. For instance, compounds with similar thiophene structures showed significant cytotoxic effects against breast cancer cells .
  • Mechanistic Insights : Studies utilizing fluorescence microscopy demonstrated that compounds containing thiophene moieties can induce apoptosis in cancer cells through the activation of caspase pathways .

Data Table: Summary of Biological Activities

StudyCompoundBiological ActivityMethodologyKey Findings
2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothioleAntioxidantIn vitro assaysExhibited significant protective effects against oxidative stress.
Thiophene derivativesCytotoxicityCell viability assaysInduced apoptosis in breast cancer cells through caspase activation.
Related thiophene compoundsPhotodynamic therapyFluorescence microscopyGenerated reactive oxygen species upon light activation.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal explored the antioxidant capabilities of thiophene derivatives similar to 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole. The results indicated a dose-dependent increase in cell survival under oxidative stress conditions when treated with these compounds.

Case Study 2: Cancer Cell Apoptosis

Another research effort focused on the apoptotic effects of thiophene-based compounds on various cancer cell lines. The study found that treatment led to increased levels of pro-apoptotic markers and decreased cell proliferation rates.

Q & A

Q. What are the recommended synthetic routes for 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole, and how can purity be optimized?

The compound is typically synthesized via bromination of a thienobenzothiole precursor. For example, refluxing the parent compound with brominating agents (e.g., NBS or Br₂) in chlorinated solvents like chloroform under inert atmospheres (N₂ or Ar) is common. Post-synthesis purification involves silica gel chromatography using hexane/dichloromethane gradients to remove unreacted bromine and byproducts . Recrystallization from ethanol or methanol is recommended for higher purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming bromine substitution patterns and alkyl chain integration. For instance, aromatic protons in the thienobenzothiole core appear as singlets near δ 8.6–8.8 ppm, while ethylhexyl side chains show multiplet signals at δ 0.8–1.6 ppm .
  • Mass Spectrometry (MALDI-TOF) : Validates molecular weight (e.g., expected [M]⁺ at m/z ~604.5) and bromine isotope patterns .
  • IR Spectroscopy : Confirms absence of unwanted functional groups (e.g., C=O or -OH) introduced during synthesis .

Q. How does the solubility of this compound influence experimental design?

The compound is soluble in chloroform, dichloromethane, and THF but insoluble in water or alcohols. For device fabrication (e.g., organic photovoltaics), solutions are typically prepared at 10–20 mg/mL in chloroform with sonication to ensure homogeneity. Insufficient solubility may require heating (≤50°C) or addition of co-solvents like chlorobenzene .

Advanced Research Questions

Q. How can researchers resolve contradictions in optical/electronic property data across studies?

Variations in reported bandgap or HOMO/LUMO levels may arise from differences in alkyl chain packing or crystallinity. To mitigate:

  • Use cyclic voltammetry (CV) under standardized conditions (e.g., Ag/AgCl reference electrode, 0.1 M TBAPF₆ in acetonitrile).
  • Compare UV-Vis absorption edges with theoretical DFT calculations to identify outliers .
  • Ensure consistent film morphology by spin-coating under controlled humidity/temperature .

Q. What strategies improve the efficiency of this compound in organic photovoltaic (OPV) devices?

  • Blend Optimization : Pair with non-fullerene acceptors (e.g., Y6 derivatives) at donor:acceptor ratios of 1:1.2 to enhance charge separation. Achieved PCEs >14% have been reported using thermal annealing (100°C for 10 min) .
  • Side-Chain Engineering : Replace 2-ethylhexyl with linear alkyl chains (e.g., octyl) to reduce steric hindrance and improve π-π stacking .
  • Additive Use : Incorporate 1,8-diiodooctane (DIO, 3% v/v) to optimize phase separation .

Q. How do bromine substituents impact reactivity in cross-coupling reactions?

Bromine atoms at the 2,6-positions facilitate Stille or Suzuki couplings for π-extension. Key considerations:

  • Use Pd(PPh₃)₄ (2–5 mol%) with excess tributyltin reagents in degassed toluene at 110°C for 48 hours.
  • Monitor reaction progress via TLC to prevent over-substitution or debromination .
  • Post-reaction, purify via Soxhlet extraction to remove Pd catalysts .

Q. What are the challenges in scaling up synthesis for device applications?

  • Byproduct Formation : Bromination may yield mono- or tri-brominated byproducts. Use excess Br₂ (2.5 equiv) and monitor via LC-MS .
  • Cost of Pd Catalysts : Optimize catalyst loading to ≤3 mol% and recover via column chromatography .
  • Storage Stability : Store at -20°C in amber vials under Ar to prevent oxidation or bromine loss .

Methodological Notes

  • Contradiction Handling : When conflicting data arise (e.g., optical vs. electrochemical bandgaps), cross-validate with X-ray diffraction (XRD) to assess crystallinity effects .
  • Safety : Brominated thiophenes may release HBr under heating; use scrubbers and work in fume hoods .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Reactant of Route 2
2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole

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